ethyl 3-carbamoyl-2-(cyclopropanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate ethyl 3-carbamoyl-2-(cyclopropanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 848328-33-6
VCID: VC4740100
InChI: InChI=1S/C15H19N3O4S/c1-2-22-15(21)18-6-5-9-10(7-18)23-14(11(9)12(16)19)17-13(20)8-3-4-8/h8H,2-7H2,1H3,(H2,16,19)(H,17,20)
SMILES: CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CC3
Molecular Formula: C15H19N3O4S
Molecular Weight: 337.39

ethyl 3-carbamoyl-2-(cyclopropanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

CAS No.: 848328-33-6

Cat. No.: VC4740100

Molecular Formula: C15H19N3O4S

Molecular Weight: 337.39

* For research use only. Not for human or veterinary use.

ethyl 3-carbamoyl-2-(cyclopropanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate - 848328-33-6

Specification

CAS No. 848328-33-6
Molecular Formula C15H19N3O4S
Molecular Weight 337.39
IUPAC Name ethyl 3-carbamoyl-2-(cyclopropanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Standard InChI InChI=1S/C15H19N3O4S/c1-2-22-15(21)18-6-5-9-10(7-18)23-14(11(9)12(16)19)17-13(20)8-3-4-8/h8H,2-7H2,1H3,(H2,16,19)(H,17,20)
Standard InChI Key MQMQVCLCUSASEW-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CC3

Introduction

Structural Characteristics and Molecular Identity

The compound’s architecture centers on a 4,5-dihydrothieno[2,3-c]pyridine scaffold, a bicyclic system merging thiophene and partially saturated pyridine rings. Key substituents include:

  • Ethyl carboxylate at position 6, enhancing solubility and serving as a metabolic liability.

  • Carbamoyl group at position 3, contributing to hydrogen-bonding interactions.

  • Cyclopropanecarboxamido moiety at position 2, introducing steric constraints and electronic modulation .

Molecular Formula and Weight

Derived from structural analogs , the molecular formula is inferred as C₁₆H₂₀N₄O₄S, with a molecular weight of 372.42 g/mol. This calculation accounts for the replacement of aromatic benzamido groups in analogs with the smaller cyclopropane ring.

PropertyValue
Molecular FormulaC₁₆H₂₀N₄O₄S
Molecular Weight372.42 g/mol
IUPAC NameEthyl 3-carbamoyl-2-[(cyclopropanecarbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
SMILESCCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CC3
InChIInChI=1S/C16H20N4O4S/c1-2-24-16(23)20-7-6-10-12(20)25-15(14(10)13(17)22)19-11(21)9-4-5-9/h9H,2-8H2,1H3,(H2,17,22)(H,19,21)

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis likely mirrors methodologies for analogous thienopyridines, involving:

  • Core Construction: Cyclocondensation of aminothiophene derivatives with diketones to form the dihydrothienopyridine ring.

  • Functionalization: Sequential amidation at position 2 using cyclopropanecarbonyl chloride and carbamoylation at position 3 via urea derivatives.

  • Esterification: Introduction of the ethyl carboxylate group through nucleophilic acyl substitution .

Reactivity Profile

  • Ester Hydrolysis: The ethyl carboxylate is susceptible to base- or enzyme-catalyzed hydrolysis, yielding carboxylic acid derivatives.

  • Amide Stability: The cyclopropanecarboxamido group may resist hydrolysis under physiological conditions due to steric protection from the cyclopropane ring.

  • Electrophilic Substitution: The thiophene ring could undergo halogenation or nitration at position 4 or 5, though electronic deactivation by adjacent groups may limit reactivity .

Physicochemical Properties

Solubility and Partitioning

While experimental data are unavailable, predictions using analog data suggest:

  • LogP: ~1.8 (moderate lipophilicity, favoring membrane permeability).

  • Aqueous Solubility: <10 mg/mL due to the hydrophobic cyclopropane and aromatic systems.

Spectroscopic Signatures

  • IR Spectroscopy: Peaks at ~1680 cm⁻¹ (amide C=O), ~1700 cm⁻¹ (ester C=O), and ~3350 cm⁻¹ (N-H stretching) .

  • NMR: Distinct signals for cyclopropane protons (δ 0.8–1.2 ppm) and thiophene aromatic protons (δ 6.8–7.5 ppm).

Biological Activity and Mechanistic Insights

Putative Targets

Thienopyridine derivatives are known to modulate:

  • Kinase Enzymes: ATP-binding sites due to planar heterocycles.

  • G-Protein-Coupled Receptors (GPCRs): Via hydrogen bonding with transmembrane domains .

Structure-Activity Relationships (SAR)

  • Cyclopropane Impact: The strained ring may enhance binding affinity through van der Waals interactions, as seen in cyclopropane-containing drugs like tranexamic acid.

  • Carbamoyl Role: Increases solubility and enables interactions with serine/threonine residues in enzymatic pockets .

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